![molecular formula C22H22N2O6S2 B2387282 Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895265-96-0](/img/structure/B2387282.png)
Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
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Description
This compound, also known as GSK0660, belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a sulfanilide moiety and a methoxyphenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.25 . Its predicted density is 1.517 g/cm3 , and it has a predicted boiling point of 428.3°C . The compound’s predicted flash point is 212.8°C , and it has a vapor pressure of 1.53E-07mmHg at 25°C . Its refractive index is 1.579 .Scientific Research Applications
Antitumor Applications
It also plays a role in the synthesis of antitumor drugs . These drugs are used to treat various types of cancer by inhibiting the growth of tumor cells.
Anti-HIV-1 Integrase Applications
The compound is used in the production of anti-HIV-1 integrase inhibitors . These inhibitors prevent the HIV virus from integrating its genetic material into the host cell, thus blocking the replication of the virus.
Human Cytomegalovirus Inhibitors
It’s used in the synthesis of human cytomegalovirus inhibitors . These inhibitors are used to treat infections caused by the cytomegalovirus, especially in immunocompromised patients.
Hepatitis C Virus Inhibitors
The compound is an important intermediate in the production of hepatitis C virus inhibitors . These inhibitors can prevent the replication of the hepatitis C virus, helping to treat chronic hepatitis C infections.
Xa Factor Inhibitors
It’s used in the synthesis of Xa factor inhibitors . These inhibitors prevent blood clotting by inhibiting Factor Xa, an enzyme involved in the coagulation cascade. They are used to prevent and treat thromboembolic disorders.
Antineoplastic PAK4 Activase Inhibitors
The compound is used in the production of antineoplastic PAK4 activase inhibitors . These inhibitors can prevent the activation of PAK4, a protein kinase involved in cell proliferation and survival, thus inhibiting the growth of cancer cells.
Phosphatidylinositol 3-Kinase PI3K Inhibitors
It’s used in the synthesis of phosphatidylinositol 3-kinase PI3K inhibitors . These inhibitors can prevent the activation of PI3K, a lipid kinase involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential drugs for treating cancer.
properties
IUPAC Name |
methyl 3-[[2-(2-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-8-10-16(11-9-15)24(14-20(25)23-17-6-4-5-7-18(17)29-2)32(27,28)19-12-13-31-21(19)22(26)30-3/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQJFGBIMAPDTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
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